molecular formula C13H12N2O2 B2540288 Benzyl pyridin-4-ylcarbamate CAS No. 260262-86-0

Benzyl pyridin-4-ylcarbamate

Cat. No.: B2540288
CAS No.: 260262-86-0
M. Wt: 228.251
InChI Key: BYXMESOVSKFXEB-UHFFFAOYSA-N
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Description

Benzyl pyridin-4-ylcarbamate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
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Scientific Research Applications

Antimitotic Agents and Cancer Research

Benzyl pyridin-4-ylcarbamate derivatives have been explored for their potential as antimitotic agents. Research by Temple (1990) focused on the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and related compounds. These compounds demonstrated the ability to inhibit cell proliferation and cause mitotic arrest in lymphoid leukemia cells at micromolar concentrations. However, their efficacy in vivo was found to be only marginally active against lymphocytic leukemia in mice (Temple, 1990).

Photophysical Properties and ICT Effects

In a study conducted by Altinolcek et al. (2021), this compound derivatives were investigated for their photophysical properties. The study focused on understanding the intramolecular charge transfer (ICT) properties of these compounds, which included analyses of their thermal, electrochemical, and optical behaviors. Such studies are crucial in developing materials with targeted properties for various applications, including electronics and photonics (Altinolcek et al., 2021).

Molecular Docking and Antimicrobial Activity

Research by Flefel et al. (2018) involved the synthesis and molecular docking of novel pyridine derivatives, which included this compound analogs. These compounds were screened for antimicrobial and antioxidant activities, revealing their potential in pharmaceutical applications. The molecular docking screenings focused on GlcN-6-P synthase as the target protein, providing insights into the binding energies and interactions at the molecular level (Flefel et al., 2018).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2005) studied the role of benzylidene-pyridine-2-yl-amine derivatives, closely related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid. Their research showed that these compounds are effective as mixed-type inhibitors, suggesting potential applications in industrial corrosion prevention (Ashassi-Sorkhabi et al., 2005).

Properties

IUPAC Name

benzyl N-pyridin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXMESOVSKFXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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